[(2R)-1-methoxypropan-2-yl](methyl)amine
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Overview
Description
(2R)-1-methoxypropan-2-ylamine is a chiral amine compound with significant relevance in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a methoxy group and a methylamine group attached to a chiral carbon center. The presence of the chiral center makes this compound valuable in the synthesis of enantiomerically pure substances, which are crucial in the pharmaceutical industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-methoxypropan-2-ylamine can be achieved through several methods. One common approach involves the use of transaminases, which are enzymes that catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde acceptor. This method is environmentally friendly and offers high enantioselectivity. The reaction typically involves the use of immobilized whole-cell biocatalysts with ®-transaminase activity, leading to the production of the ®-enantiomer with high conversion rates and enantiomeric excess .
Industrial Production Methods
In industrial settings, the production of (2R)-1-methoxypropan-2-ylamine may involve the use of chemical synthesis methods that employ chiral auxiliaries or metal complexes with chiral ligands. These methods, while effective, may suffer from low enantioselectivity and atom efficiency. Biocatalytic approaches, such as those using transaminases, are increasingly preferred due to their environmental and economic advantages .
Chemical Reactions Analysis
Types of Reactions
(2R)-1-methoxypropan-2-ylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce primary or secondary amines .
Scientific Research Applications
(2R)-1-methoxypropan-2-ylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and chiral auxiliaries.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those requiring enantiomerically pure amines.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2R)-1-methoxypropan-2-ylamine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, facilitating various biochemical reactions. For instance, it may be involved in transamination reactions where it donates or accepts amino groups, thereby participating in the synthesis of amino acids and other nitrogen-containing compounds .
Comparison with Similar Compounds
(2R)-1-methoxypropan-2-ylamine can be compared with other similar compounds, such as:
(S)-1-methoxypropan-2-amine: This compound is the enantiomer of (2R)-1-methoxypropan-2-ylamine and has similar chemical properties but different biological activities due to its chiral nature.
1-phenylpropan-2-amine: This compound has a phenyl group instead of a methoxy group, leading to different chemical reactivity and applications.
2-amino-1-propanol: This compound has a hydroxyl group instead of a methoxy group, affecting its solubility and reactivity.
The uniqueness of (2R)-1-methoxypropan-2-ylamine lies in its specific chiral structure and the presence of both methoxy and methylamine groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C5H13NO |
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Molecular Weight |
103.16 g/mol |
IUPAC Name |
(2R)-1-methoxy-N-methylpropan-2-amine |
InChI |
InChI=1S/C5H13NO/c1-5(6-2)4-7-3/h5-6H,4H2,1-3H3/t5-/m1/s1 |
InChI Key |
BIJHOXVSOJUIPD-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](COC)NC |
Canonical SMILES |
CC(COC)NC |
Origin of Product |
United States |
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